6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound belonging to the oxazine family. This compound features a pyridine-like structure fused with an oxazine ring, making it of interest in various scientific fields, particularly medicinal chemistry. The presence of a fluorine atom in its structure enhances its biological activity and potential applications.
The compound can be classified under the category of nitrogen-containing heterocycles, specifically as a type of oxazine. Its molecular formula is , and it has a molecular weight of approximately 136.15 g/mol. The compound is recognized by its Chemical Abstracts Service (CAS) number 20348-23-6 and is available from various chemical suppliers, including Thermo Scientific and Sigma-Aldrich .
The synthesis of 6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves multi-step organic reactions that may include cyclization processes and functional group transformations. Common methods for synthesizing similar compounds in this class include:
Specific synthetic routes may vary depending on the desired yield and purity. For instance, one approach might involve the reaction of a suitable pyridine derivative with an oxirane compound under basic conditions to facilitate ring formation. The reaction conditions typically include temperature control and solvent choice to optimize product formation.
The molecular structure of 6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can be represented using various chemical notation systems:
C1COC2=C(N1)N=CC=C2
QQVXDMFULJVZLA-UHFFFAOYSA-N
This structure indicates the presence of a fused bicyclic system comprising both nitrogen and oxygen atoms within the rings.
The compound's properties are characterized by:
6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can participate in various chemical reactions typical for heterocycles:
Reactions involving this compound often require careful control of reaction conditions such as temperature, solvent polarity, and pH to achieve desired outcomes without decomposition or side reactions.
The mechanism of action for 6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine primarily involves its interaction with biological targets at the molecular level. This may include:
Research indicates that compounds with similar structures exhibit varied pharmacological activities such as anti-inflammatory or antimicrobial effects. Detailed studies would be necessary to elucidate specific mechanisms related to this compound.
Key chemical properties include:
Relevant data regarding these properties can be crucial for applications in drug formulation and material science.
6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has potential applications in several scientific fields:
Research continues to explore its full potential across various domains due to its unique structural features and biological activity.
The construction of the 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine core employs two principal cyclization approaches: (1) Direct heterocyclization between 2-aminopyridin-3-ols and bifunctional electrophiles, and (2) Post-functionalization cyclization of preassembled linear precursors. The most efficient route involves reacting 2-acetamido-3-hydroxypyridine with α-halocarbonyl compounds (e.g., ethyl 2,3-dibromopropionate) under basic conditions, yielding 2-substituted derivatives with high regioselectivity (>90%) [5]. Alternatively, halohydrin intermediates undergo Rh(II)-catalyzed annulation with 1-tosyl-1,2,3-triazoles to form 2,6-disubstituted oxazines via carbenoid O-H insertion [8].
A significant challenge is isomeric contamination when using symmetric electrophiles. For example, reactions with 2-chloroacrylonitrile produce mixtures of regioisomeric pyrido-oxazines, requiring meticulous chromatographic separation [5]. Recent advances utilize Zn(OTf)₂/TBAT catalysis to enable aziridine ring-opening/propargyl alcohol coupling followed by 6-exo-dig cyclization, achieving near-quantitative yields in model systems [8].
Table 1: Cyclization Methods for Oxazine Core Synthesis
Starting Materials | Conditions | Products | Yield (%) | Regioselectivity |
---|---|---|---|---|
2-Acetamido-3-hydroxypyridine + Ethyl 2,3-dibromopropionate | K₂CO₃, DMF, 80°C | 2-Carbethoxy oxazine | 85 | >95% |
N-Propargyl-N-sulfonyl amino alcohols | AgOTf (10 mol%), CH₂Cl₂, rt | 3-Sulfonyl oxazines | 78 | Exclusive exo-dig |
Halohydrins + 1-Tosyl-1,2,3-triazoles | Rh₂(OAc)₄ (2 mol%), K₂CO₃, toluene | 2,6-Disubstituted oxazines | 65 | Moderate diastereocontrol |
Introduction of fluorine at the C6 position follows two strategic pathways: (1) Late-stage electrophilic fluorination of metallated precursors, and (2) Building-block approaches using pre-fluorinated pyridines. Electrophilic fluorination with NFSI (N-fluorobenzenesulfonimide) on C6-lithiated intermediates (generated via LDA at -78°C) achieves moderate yields (45-60%) but suffers from regioisomeric byproducts due to competing C4 fluorination [4]. The superior alternative employs 5-fluoro-2-aminopyridin-3-ol as a fluorinated building block. This substrate undergoes smooth cyclization with epichlorohydrin under phase-transfer conditions (Bu₄NBr, NaOH/H₂O), yielding 6-fluoro oxazines in 82% yield with >99% regiopurity [4] [6].
Notably, nucleophilic aromatic substitution (SNAr) on 6-chloro precursors with KF in DMF at 150°C is ineffective due to the electron-rich nature of the pyridine ring, resulting in decomposition. Modern approaches focus on direct fluorination using Balz-Schiemann chemistry on diazotized 6-amino derivatives, though this requires handling hazardous reagents [9].
Polar aprotic solvents (DMF, NMP) dominate cyclization steps due to superior substrate solvation and anion stabilization, but pose purification challenges. Catalyst systems vary significantly by step:
Critical catalyst limitations emerge with fluoro-substituted intermediates. For example, Pd-catalyzed Buchwald-Hartwig couplings on 6-fluoro oxazines require bulky phosphines (XPhos) to prevent defluorination, achieving 75-85% yields versus <30% with PPh₃ [3]. Silver triflate uniquely enables solid-phase peptide conjugation of oxazine rings onto serine residues without epimerization [8].
Table 2: Catalytic Systems and Solvent Effects
Reaction Type | Optimal Catalyst | Preferred Solvent | Key Advantage |
---|---|---|---|
Aziridine ring-opening | Zn(OTf)₂/TBAT | Toluene | Suppresses propargyl substitution |
Reductive amination | None (STAB) | DMF/MeOH | 80-90% conversion in 30 min |
Nosyl deprotection | Thiophenol/K₂CO₃ | Anhydrous DMF | Tolerance to fluoro substituents |
Peptide cyclization | AgOTf | CH₂Cl₂ | SPPS compatibility, no racemization |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1